![molecular formula C11H15ClN2O B2536847 3-Benzylpiperazin-2-one hydrochloride CAS No. 1214697-44-5](/img/structure/B2536847.png)
3-Benzylpiperazin-2-one hydrochloride
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Overview
Description
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include 3-Benzylpiperazin-2-one hydrochloride, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 3-Benzylpiperazin-2-one hydrochloride is C11H15ClN2O . The InChI code is 1S/C11H14N2O.ClH/c14-11-10 (12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2, (H,13,14);1H .Physical And Chemical Properties Analysis
The molecular weight of 3-Benzylpiperazin-2-one hydrochloride is 226.7 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
A notable application of 3-Benzylpiperazin-2-one hydrochloride derivatives is in the development of new therapeutic agents. Paudel et al. (2016) designed and synthesized arylpiperazine-benzylpiperidines, which showed significant neurotransmitter reuptake inhibitory activities, suggesting their potential in treating neuropsychiatric and neurodegenerative disorders (Paudel, Acharya, Kim, & Cheon, 2016). Similarly, Gevorgyan et al. (2017) synthesized compounds through aminomethylation and reduction processes, revealing anti-inflammatory, analgesic, and peripheral n-cholinolytic activities of some dihydrochlorides of 3-Benzylpiperazin-2-one derivatives (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Neuroprotective and Enzyme Inhibitory Effects
Research on 3-Benzylpiperazin-2-one hydrochloride derivatives has also explored their neuroprotective effects and enzyme inhibition capabilities. For instance, compounds have been synthesized for the inhibition of acetyl- and butyryl-cholinesterases, with investigations into their physicochemical properties to understand their potential as cholinesterase inhibitors, which is crucial for treating diseases like Alzheimer's (Więckowska, Bajda, Więckowski, & Malawska, 2010). The development of new benzylpiperazine derivatives as σ1 receptor ligands showcases another application, where these compounds demonstrated antinociceptive and anti-allodynic effects in vivo, pointing to their potential for chronic pain treatment (Romeo, Bonanno, Wilson, Arena, Modica, Pittalà, Salerno, Prezzavento, McLaughlin, & Intagliata, 2021).
Antimicrobial Activities
The antimicrobial properties of 3-Benzylpiperazin-2-one hydrochloride derivatives have been explored, with compounds showing significant antibacterial and antifungal activities. This suggests a potential for developing new antimicrobial agents based on these compounds, providing an alternative avenue for combating resistant microbial strains (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1-Benzylpiperazin-2-one hydrochloride, indicates that it is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-benzylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMIBACCJYHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpiperazin-2-one hydrochloride | |
CAS RN |
1214697-44-5 |
Source
|
Record name | 3-benzylpiperazin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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